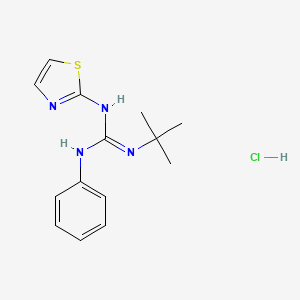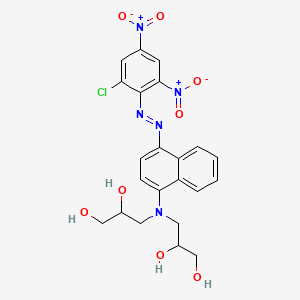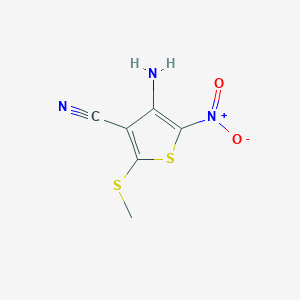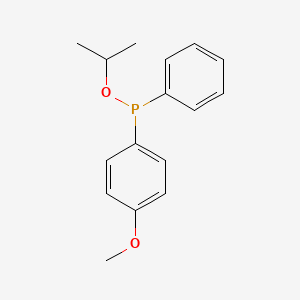
Propan-2-yl (4-methoxyphenyl)phenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-methoxyphenyl)phenylphosphinite typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reactions to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-methoxyphenyl)phenylphosphinite can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used under conditions that facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-methoxyphenyl)phenylphosphinite has several applications in scientific research:
Medicine: There is limited information on its direct use in medicine, but its derivatives could be of interest in drug development.
Industry: It can be used in the synthesis of various organic compounds, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl (4-methoxyphenyl)phenylphosphinite in catalytic processes involves its role as a ligand. It coordinates with transition metals, facilitating various catalytic cycles. The phosphinite group can donate electron density to the metal center, stabilizing different oxidation states and intermediates during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar applications.
Diphenylphosphine: Another related compound with comparable properties.
Uniqueness
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is unique due to the presence of the methoxyphenyl group, which can influence its electronic and steric properties, potentially offering different reactivity and selectivity in catalytic processes compared to its analogs.
Eigenschaften
CAS-Nummer |
67103-55-3 |
|---|---|
Molekularformel |
C16H19O2P |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-phenyl-propan-2-yloxyphosphane |
InChI |
InChI=1S/C16H19O2P/c1-13(2)18-19(15-7-5-4-6-8-15)16-11-9-14(17-3)10-12-16/h4-13H,1-3H3 |
InChI-Schlüssel |
DEUBQKHJAWPZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


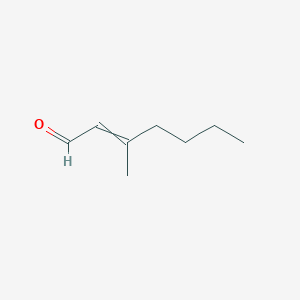
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
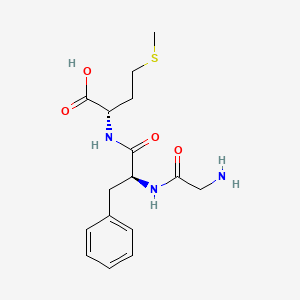
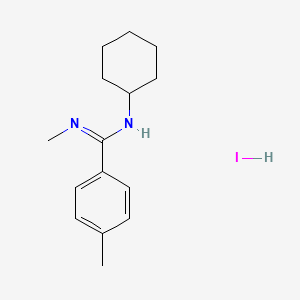

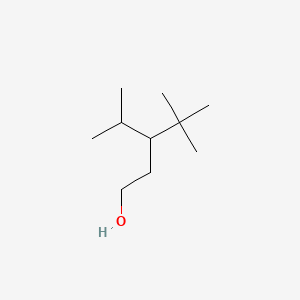
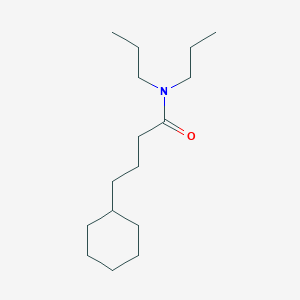
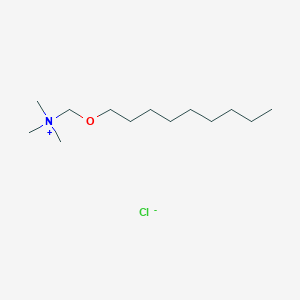
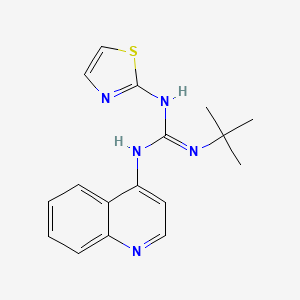
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
